1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Description
Table 1: Basic Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClF3N5O |
| Molecular Weight | 283.64 g/mol |
| SMILES Notation | Cl.Nc1cnn(Cc2nc(CC(F)(F)F)no2)c1 |
| InChI | InChI=1S/C8H8F3N5O.ClH/c9-8(10,11)1-6-14-7(17-15-6)4-16-3-5(12)2-13-16;/h2-3H,1,4,12H2;1H |
| Parent Compound | 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine |
The central structural features of this compound include:
Pyrazole Ring : A five-membered heterocyclic ring containing two adjacent nitrogen atoms. In this compound, the pyrazole ring is substituted at the 4-position with an amine group (NH2) and at the 1-position with the methylene linker that connects to the oxadiazole ring.
1,2,4-Oxadiazole Ring : This five-membered heterocyclic ring contains two nitrogen atoms and one oxygen atom in a 1,2,4-arrangement. The oxadiazole ring serves as a critical component in the molecular architecture, connecting the pyrazole system to the trifluoroethyl group.
Trifluoroethyl Group : The trifluoroethyl moiety (CF3CH2-) is attached at the 3-position of the oxadiazole ring. The presence of three fluorine atoms creates a highly electronegative region within the molecule, which significantly influences its electronic properties and potential intermolecular interactions.
Methylene Bridge : A CH2 linker connects the oxadiazole ring at position 5 to the nitrogen at position 1 of the pyrazole ring, providing conformational flexibility to the overall structure.
Amine Group : The primary amine (NH2) substituent at position 4 of the pyrazole ring represents a key functional group that can participate in hydrogen bonding and serves as a potential site for protonation.
Hydrochloride Salt Form : The compound exists as a hydrochloride salt, with the chloride counterion likely associated with the protonated amine group on the pyrazole ring, enhancing the compound's water solubility compared to its free base form.
The structural arrangement of these functional groups creates a molecule with distinct regions of electronegativity and potential hydrogen bonding sites. The trifluoroethyl group introduces significant electron-withdrawing character, while the amine functionality provides a hydrogen bond donor site. The heterocyclic rings contribute to the overall planarity of certain regions of the molecule, though the methylene linker allows for rotational freedom between the two ring systems.
Crystallographic Studies and Conformational Stability
While specific X-ray crystallographic data for this compound is not extensively documented in the literature, analysis of related oxadiazole and pyrazole compounds provides insights into its likely crystallographic properties and conformational stability.
Compounds containing the 1,2,4-oxadiazole moiety typically exhibit a planar structure for the heterocyclic ring system due to its aromatic character. The bond lengths within the oxadiazole ring generally follow the pattern expected for aromatic heterocycles, with C-N bonds ranging from 1.30 to 1.38 Å and N-O bonds approximately 1.36 to 1.40 Å in length.
Similarly, the pyrazole ring in this compound is expected to maintain planarity, with bond distances that reflect its aromatic nature. Typical bond lengths in pyrazole systems include N-N bonds of approximately 1.35 Å and C-N bonds ranging from 1.33 to 1.38 Å.
The conformational flexibility of the compound primarily derives from the methylene bridge connecting the two heterocyclic ring systems. This single bond allows for rotation, resulting in multiple possible conformers. Computational studies of similar structures suggest that the most energetically favorable conformation likely positions the two ring systems in a non-coplanar arrangement to minimize steric interactions.
Table 2: Predicted Conformational Parameters
| Structural Feature | Expected Parameter | Notes |
|---|---|---|
| Oxadiazole Ring | Planar | Aromatic character maintains planarity |
| Pyrazole Ring | Planar | Aromatic character maintains planarity |
| Dihedral Angle Between Rings | Variable (likely 60-120°) | Rotation possible around methylene bridge |
| Trifluoroethyl Group Orientation | Likely anti to N-O bond | Minimizes steric interactions |
| Crystal Packing | Hydrogen bonding network | NH2 and HCl participation |
The presence of the amine group and the hydrochloride salt form significantly influences the crystal packing arrangement. These groups can participate in extensive hydrogen bonding networks within the crystal lattice, involving both intra- and intermolecular interactions. The amine group can serve as both a hydrogen bond donor and acceptor, while the chloride counterion typically functions as a hydrogen bond acceptor.
The trifluoroethyl group introduces additional complexity to the conformational landscape due to its steric bulk and electronic properties. The C-CF3 bond is expected to adopt a conformation that minimizes steric interactions with neighboring groups. In related compounds, trifluoromethyl groups often orient themselves to minimize dipole-dipole repulsions within the molecule.
Thermal stability studies of similar oxadiazole compounds indicate that these structures generally exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. The addition of the trifluoroethyl group in this compound likely enhances its thermal stability through increased carbon-fluorine bond strength.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic techniques provide essential tools for the characterization and identification of this compound. Analysis of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data offers detailed insights into the structural features of this compound.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy reveals the carbon and hydrogen environments within the molecular structure. Based on analysis of similar compounds containing trifluoroethyl groups, pyrazole, and oxadiazole rings, the following characteristic signals are expected:
¹H NMR Spectroscopy :
The proton NMR spectrum of this compound would exhibit several distinctive signals:
Pyrazole Ring Protons: The C-H proton at position 3 of the pyrazole ring typically appears as a singlet in the range of δ 7.4-7.6 ppm. The C-H at position 5 (adjacent to N) often resonates slightly downfield at approximately δ 7.6-7.9 ppm.
Amine Protons: The NH₂ group on the pyrazole ring would show a broad singlet, typically in the range of δ 4.0-5.5 ppm, though this signal can be variable depending on solvent and concentration.
Methylene Bridge Protons: The CH₂ group connecting the oxadiazole and pyrazole rings would appear as a sharp singlet at approximately δ 5.3-5.5 ppm.
Trifluoroethyl Group Protons: The CH₂ adjacent to the CF₃ group would show as a quartet due to coupling with the fluorine atoms, typically appearing at δ 3.2-3.4 ppm with a characteristic coupling constant of approximately 10-11 Hz.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands expected for this compound include:
N-H Stretching: The primary amine group would show characteristic N-H stretching bands at approximately 3300-3500 cm⁻¹, with two bands typically observed for a primary amine.
C-F Stretching: The trifluoroethyl group would exhibit strong C-F stretching bands in the region of 1000-1350 cm⁻¹.
C=N Stretching: The oxadiazole and pyrazole rings would show C=N stretching bands at approximately 1600-1650 cm⁻¹.
C-O Stretching: The C-O bond in the oxadiazole ring would produce a characteristic absorption at approximately 1200-1250 cm⁻¹.
N-H Bending: The primary amine would show an N-H bending vibration at approximately 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern of the compound. For this compound, the following characteristic features would be expected:
Molecular Ion: The compound would typically not show a strong molecular ion peak at m/z 283 due to the hydrochloride salt form. Instead, the free base with m/z 248 [M-HCl]⁺ would likely be observed.
Fragment Ions: Characteristic fragmentation patterns would include:
- Loss of the trifluoroethyl group, resulting in a fragment at approximately m/z 179
- Cleavage of the methylene bridge, yielding fragments corresponding to the individual heterocyclic systems
- Loss of the amine group as NH₃, giving a fragment at m/z 231 [M-HCl-NH₃]⁺
Characteristic Peaks: The presence of fluorine atoms would create a distinctive isotopic pattern in the mass spectrum, aiding in the identification of fragments containing the trifluoroethyl group.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, allowing for confirmation of its molecular formula. The expected exact mass for the free base form (C₈H₈F₃N₅O) would be 247.0681 amu.
Properties
IUPAC Name |
1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N5O.ClH/c9-8(10,11)1-6-14-7(17-15-6)4-16-3-5(12)2-13-16;/h2-3H,1,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSVIYIBQJWCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=NC(=NO2)CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-oxadiazole ring with trifluoroethyl substitution
- The 1,2,4-oxadiazole ring is commonly constructed by cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms.
- Introduction of the 2,2,2-trifluoroethyl substituent is often achieved by using trifluoroethyl-containing precursors or reagents in the cyclization step.
- Typical reaction conditions include the use of coupling agents such as carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) or phosphonium salts to activate carboxylic acid derivatives.
Attachment of the pyrazol-4-amine moiety
- The pyrazol-4-amine fragment is introduced via nucleophilic substitution or coupling reactions with the methylene linker attached to the oxadiazole ring.
- Bases such as triethylamine, 4-dimethylaminopyridine, or N-methylmorpholine are used to facilitate the coupling.
- Solvents like dichloromethane, 1,2-dichloroethane, or dimethylformamide are preferred for these steps.
Formation of the hydrochloride salt
- The free base of the compound is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability.
Detailed Reaction Conditions and Purification
Research Findings on Preparation
- The use of peptide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and bases like triethylamine has been shown to efficiently promote the formation of the key amide and heterocyclic bonds in the molecule.
- Reaction temperatures are carefully controlled between low temperatures (-10°C) to moderate heating (up to 130°C) to optimize yields and minimize side reactions.
- Purification techniques such as crystallization and silica gel chromatography are standard to achieve high-purity final products, with the hydrochloride salt form favored for stability and solubility.
- Industrial scale-up would involve optimizing solvent volumes, reagent equivalents, and purification steps to maximize yield and reproducibility.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Range/Choice | Purpose/Effect |
|---|---|---|
| Coupling Agents | Carbodiimides (e.g., EDC·HCl), phosphonium salts | Activate carboxylic acid derivatives for cyclization and coupling |
| Bases | Triethylamine, 4-dimethylaminopyridine | Facilitate nucleophilic substitution and neutralize acids |
| Solvents | Dichloromethane, DMF, ethanol | Dissolve reactants, control reaction environment |
| Temperature | -10°C to 130°C | Control reaction rate and selectivity |
| Purification Methods | Crystallization, silica gel chromatography | Achieve high purity and isolate desired salt form |
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: The presence of the trifluoroethyl group may influence redox reactions, while the oxadiazole and pyrazole rings may undergo selective oxidation under controlled conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the pyrazole ring.
Addition Reactions: The amine group offers reactivity towards electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Mild reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxides, amines, or thiols in polar solvents.
Major Products:
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Generation of partially or fully reduced analogs.
Substitution: Derivatives with substituted amine groups or side chains.
Chemistry:
As a building block for the synthesis of more complex molecules.
Studying its unique reactivity and stability.
Biology and Medicine:
Potential as a pharmaceutical intermediate.
Exploration for antimicrobial, antiviral, or anti-inflammatory properties.
Industry:
Use as a precursor in agrochemical formulations.
Mechanism of Action
The mechanism by which 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride exerts its effects is largely dependent on its interaction with biological targets and pathways. The trifluoroethyl and oxadiazole groups may contribute to the compound's binding affinity to specific proteins or enzymes, while the pyrazole ring can interact with receptors or DNA/RNA.
Comparison with Other Compounds:
1-{[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine: stands out due to its trifluoroethyl group, which imparts unique reactivity and potential biological activity.
Similar compounds like 1-{[3-(2,2-Dichloroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine exhibit different chemical behaviors due to the presence of dichloroethyl instead of trifluoroethyl.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparison
The compound’s uniqueness lies in its trifluoroethyl-oxadiazole-pyrrole hybrid structure. Below is a comparative analysis with structurally related compounds from patents and supplier databases:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Trifluoroethyl vs.
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound is a bioisostere for esters or amides, whereas triazoles (Example 64) are more electron-rich, influencing π-π stacking and hydrogen bonding .
- Amine Functionality : The protonated amine in the target compound enhances aqueous solubility (critical for hydrochloride salts), contrasting with neutral amines in analogues like EP 1 808 168 B1 derivatives .
Pharmacokinetic and Physicochemical Properties
Table 2: Inferred Properties
| Property | Target Compound | Example 64 (EP 1 926 722 B1) | EP 1 808 168 B1 Derivative |
|---|---|---|---|
| logP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~2.8 (moderate) |
| Metabolic Stability | High (CF₃CH₂ resists oxidation) | Moderate (CF₃ susceptible to hydrolysis) | Low (bulky substituents) |
| Solubility (mg/mL) | >10 (due to hydrochloride salt) | <1 (neutral form) | ~5 (sulfonyl group) |
Biological Activity
1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride (CAS No. 1354957-62-2) is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C8H9ClF3N5O
- Molecular Weight : 283.64 g/mol
- CAS Number : 1354957-62-2
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular:
- The compound demonstrated an IC50 value of approximately 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra in related studies .
Antifungal Activity
The antifungal potential of this compound has also been explored. It was found that related oxadiazole derivatives exhibited strong antifungal activity against strains such as Candida albicans. The activity was measured using standard methods comparing the efficacy with commercial antifungal agents like Nystatin .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through various assays. Compounds with similar structures have shown promising results in reducing inflammation markers in human cell lines. For example, certain derivatives demonstrated a reduction in pro-inflammatory cytokines when tested on HEK-293 cells .
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel pyrazole derivatives, including the target compound, evaluated their biological activities against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that several derivatives exhibited significant antibacterial activity compared to existing antibiotics .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction of the compound with bacterial enzymes. These studies suggested that the compound could effectively bind to targets involved in bacterial cell wall synthesis, which is crucial for its antibacterial activity .
Summary of Findings
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The compound has exhibited broad-spectrum antimicrobial properties. Research indicates that derivatives of oxadiazoles, particularly those with halogenated substituents like trifluoroethyl groups, enhance antibacterial efficacy. The presence of the pyrazole moiety contributes to its bioactivity by interacting with biological targets involved in microbial growth and survival.
Anti-inflammatory and Analgesic Properties
Studies have shown that compounds featuring the oxadiazole ring can possess anti-inflammatory effects. The incorporation of the pyrazole structure may further enhance these properties by modulating inflammatory pathways. This makes it a candidate for developing new anti-inflammatory drugs.
Anticancer Potential
The 1,2,4-oxadiazole scaffold has been recognized for its anticancer activity. The trifluoroethyl group may improve the compound's lipophilicity, facilitating better cell membrane penetration and enhancing its cytotoxic effects against various cancer cell lines. Preliminary studies indicate promising results in inhibiting tumor growth in vitro.
Agricultural Applications
Pesticidal Activity
Compounds similar to 1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride have shown potential as pesticides. Their ability to disrupt metabolic processes in pests makes them valuable in agricultural settings. Research is ongoing to evaluate their effectiveness against specific pest species.
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow it to be explored as a building block in polymer chemistry. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Studies are investigating the synthesis of copolymers that include this compound for applications in coatings and adhesives.
Case Studies
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this compound?
The synthesis typically involves cyclocondensation and nucleophilic substitution reactions. Key steps include:
- Oxadiazole ring formation : Reacting precursors (e.g., amidoximes with trifluoroethyl carbonyl derivatives) under reflux in solvents like DMF or THF, often with K₂CO₃ as a base .
- Pyrazole functionalization : Introducing the pyrazole-4-amine moiety via alkylation or Mitsunobu reactions, requiring strict temperature control (0–60°C) and anhydrous conditions .
- Salt formation : Conversion to the hydrochloride salt using HCl in ethanol or ether .
Q. Optimization Parameters :
| Step | Solvent | Catalyst/Temp | Yield (%) |
|---|---|---|---|
| Oxadiazole formation | DMF | K₂CO₃, 80°C | 60–75 |
| Pyrazole alkylation | THF | NaH, 0–25°C | 50–65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm) and aromatic/heterocyclic carbons .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 320.1) and fragmentation patterns .
- IR Spectroscopy : Detects N-H stretches (3300–3400 cm⁻¹) and C=N/C-F vibrations (1600–1700 cm⁻¹) .
Q. Key Spectral Data :
| Technique | Diagnostic Signal | Functional Group |
|---|---|---|
| ¹H NMR | δ 6.8 (s, 1H) | Pyrazole C-H |
| HRMS | m/z 320.1 | [M+H]⁺ |
Q. What initial biological assays are recommended for evaluating its activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (IC₅₀ determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose ranges of 1–100 µM .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can X-ray crystallography resolve its crystal structure?
Q. How do computational methods model its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using flexible side-chain sampling .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on trifluoroethyl group dynamics .
Q. How to address contradictions in reported biological activities?
- Control experiments : Verify assay conditions (e.g., ATP concentrations in kinase assays) .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing trifluoroethyl with methyl) to isolate electronic effects .
- Meta-analysis : Statistically evaluate data across studies using tools like RevMan to identify outliers .
Q. What protocols ensure stability during storage and handling?
Q. How can SAR studies improve its pharmacological profile?
- Substituent variation : Test electron-withdrawing groups (e.g., –CF₃ vs. –NO₂) on the oxadiazole ring to modulate potency .
- Bioisosteric replacement : Replace pyrazole with triazole to enhance metabolic stability .
Q. SAR Data Example :
| Substituent | IC₅₀ (EGFR kinase, nM) | LogP |
|---|---|---|
| –CF₃ | 12 ± 1.5 | 2.1 |
| –CH₃ | 45 ± 3.2 | 1.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
